molecular formula C17H18Cl2N4O3S B2416011 2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105204-84-9

2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2416011
CAS No.: 1105204-84-9
M. Wt: 429.32
InChI Key: AOXLOJPQIDFNSW-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound featuring a complex molecular architecture based on the 4,6-dihydro-2H-thieno[3,4-c]pyrazole scaffold. This scaffold is a fused bicyclic system of significant interest in medicinal chemistry and chemical biology research. The compound is further functionalized with a 2,5-dichlorobenzamide group and a side chain containing a 2-methoxyethylamide moiety, which can significantly influence its physicochemical properties, such as solubility and metabolic stability. Compounds based on the dihydrothienopyrazole core are frequently investigated for their potential as protein kinase inhibitors and for their role in modulating various signal transduction pathways within cells. The specific structural features of this molecule, including the dichlorinated aromatic ring and the polar side chain, make it a valuable intermediate for the synthesis of more complex chemical libraries. It is primarily utilized in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in the development of novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,5-dichloro-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O3S/c1-26-5-4-20-15(24)7-23-16(12-8-27-9-14(12)22-23)21-17(25)11-6-10(18)2-3-13(11)19/h2-3,6H,4-5,7-9H2,1H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXLOJPQIDFNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Dichloro substituents which may enhance its pharmacological properties.
  • Thieno[3,4-c]pyrazole moiety known for various biological activities.
  • Methoxyethyl group which may influence solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures often act as inhibitors of specific enzymes involved in cancer progression and inflammation. The thieno[3,4-c]pyrazole scaffold is particularly noted for inhibiting kinases and other enzymes critical in tumor growth.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways, including those related to apoptosis and cell proliferation. This modulation can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, potentially making it useful in treating infections.

Biological Activity Data

Here is a summary table of key biological activities observed for this compound:

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell growth
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialInhibition of bacterial growth
Enzyme inhibitionTargeting specific kinases

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, 2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was primarily through the induction of apoptosis via the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed a marked reduction in swelling and pain scores compared to controls, attributed to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 3: Antimicrobial Efficacy

A recent investigation into its antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, thieno[3,4-c]pyrazoles have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated that derivatives of thieno[3,4-c]pyrazole can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that thieno[3,4-c]pyrazole derivatives possess activity against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

Anti-inflammatory Effects

In silico docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase , an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound could potentially reduce inflammation-related conditions such as arthritis or asthma.

Synthesis and Modification

The synthesis of 2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be achieved through multi-step synthetic routes involving readily available reagents. Modifications to the structure can enhance its biological activity and selectivity. For instance:

  • Alkylation : Introducing different alkyl groups can modify solubility and bioavailability.
  • Substitution : Altering halogen positions on the benzene ring may influence receptor binding affinity.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer efficacy against various cancer cell lines. The results indicated that specific modifications to the benzamide portion significantly increased cytotoxicity against breast cancer cells.
  • Case Study on Antimicrobial Efficacy : Research conducted by Pharmaceutical Biology highlighted the antimicrobial properties of thieno[3,4-c]pyrazole derivatives against resistant strains of Staphylococcus aureus. The study concluded that these compounds could serve as lead candidates for developing new antibiotics.
  • Case Study on Anti-inflammatory Potential : A molecular docking study published in Bioorganic & Medicinal Chemistry Letters assessed the binding affinity of this compound to 5-lipoxygenase. The findings demonstrated a strong interaction with critical active site residues, suggesting potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what methodological considerations are critical?

The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,4-c]pyrazole core via cyclization of precursors such as thiophene derivatives and hydrazines. Subsequent functionalization includes amide coupling using reagents like EDCI/HOBt and nucleophilic substitution for introducing the 2-methoxyethylamino group. Critical considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for amide bond formation to enhance reactivity .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps to ensure complete ring closure .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and stereochemistry. Key signals include:
  • Pyrazole C-H protons: δ 6.8–7.2 ppm (¹H NMR).
  • Amide carbonyl: ~168–170 ppm (¹³C NMR) .
    • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (thiophene ring vibrations) .
    • Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ to validate the molecular formula .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement).
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility and stability : HPLC-based pharmacokinetic studies in simulated physiological buffers (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl chlorides, improving cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) for amidation steps, enhancing yield by 15–20% .
  • Byproduct analysis : LC-MS monitoring to identify intermediates (e.g., hydrolyzed amides) and adjust pH or solvent polarity .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature (VT) NMR : Resolve dynamic effects causing peak broadening (e.g., rotational isomerism in the amide group) by acquiring spectra at –40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in the thienopyrazole region (e.g., differentiate C4 and C6 protons) .
  • X-ray crystallography : Use SHELXL ( ) for unambiguous structural determination. For example, resolve ambiguity in the orientation of the 2-methoxyethyl group .

Q. What mechanistic approaches are used to study its interaction with biological targets?

  • Molecular docking : AutoDock Vina simulations to predict binding modes with kinase ATP-binding pockets (PDB: 1ATP). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the dichlorophenyl moiety .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for target proteins .
  • Metabolite profiling : UPLC-QTOF-MS to identify oxidative metabolites (e.g., hydroxylation at the thiophene ring) in hepatic microsomes .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across different assay platforms?

  • Assay validation : Compare results from fluorescence-based vs. radiometric kinase assays to rule out false positives due to compound autofluorescence .
  • Buffer optimization : Test activity in varying ionic strength buffers (e.g., 50 mM vs. 150 mM NaCl) to assess electrostatic interference with target binding .

Methodological Best Practices

  • Crystallography : Refine crystal structures using SHELXL-2018 (), applying TWIN/BASF commands for handling twinned crystals .
  • Reaction scale-up : Maintain inert atmospheres (N₂/Ar) during amide coupling to prevent oxidation of sensitive thiophene intermediates .
  • Bioactivity confirmation : Validate primary assay hits with orthogonal assays (e.g., SPR for binding kinetics) to exclude artifacts .

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